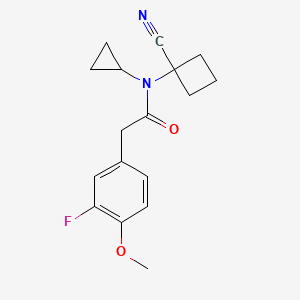
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide, also known as CPP-115, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA aminotransferase leads to increased levels of GABA in the brain, which can have a range of potential therapeutic effects.
作用機序
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide works by inhibiting GABA aminotransferase, which is responsible for the degradation of GABA in the brain. This leads to increased levels of GABA, which can have a range of potential therapeutic effects. GABA is the primary inhibitory neurotransmitter in the brain, and its dysfunction has been implicated in a range of neurological and psychiatric disorders.
Biochemical and physiological effects
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide has been shown to increase brain levels of GABA, which can have a range of potential biochemical and physiological effects. Some of the effects include:
1. Increased inhibitory neurotransmission: GABA is the primary inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to increased inhibitory neurotransmission.
2. Reduced excitatory neurotransmission: GABAergic neurotransmission can also regulate excitatory neurotransmission, and increased GABA levels can lead to reduced excitatory neurotransmission.
3. Anticonvulsant effects: Increased GABAergic neurotransmission can have anticonvulsant effects, and N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide has been shown to reduce seizure activity in animal models of epilepsy.
実験室実験の利点と制限
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABAergic neurotransmission in various physiological and pathological processes. However, there are also some limitations to its use, including its relatively short half-life and the need for careful dosing to avoid potential toxicity.
将来の方向性
There are several potential future directions for research on N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide, including:
1. Clinical trials: There is growing interest in the potential therapeutic applications of N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide, and clinical trials are needed to evaluate its safety and efficacy in humans.
2. Combination therapy: N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide may have synergistic effects when combined with other drugs that target the GABAergic system, such as benzodiazepines or barbiturates.
3. Development of new analogs: There is potential to develop new analogs of N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide with improved pharmacokinetic properties or increased selectivity for GABA aminotransferase.
4. Mechanistic studies: Further studies are needed to fully understand the mechanisms underlying the therapeutic effects of N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide, including its effects on other neurotransmitter systems and cellular signaling pathways.
Conclusion
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It works by inhibiting GABA aminotransferase, leading to increased levels of GABA in the brain. N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide has been extensively studied in preclinical models, and there is growing interest in its potential therapeutic applications for epilepsy, addiction, and anxiety. Further research is needed to fully understand the mechanisms underlying its effects and to evaluate its safety and efficacy in humans.
合成法
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then converted to N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide through a series of reactions. The synthesis has been optimized to produce high yields of pure product, making it suitable for large-scale production.
科学的研究の応用
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide has been extensively studied in preclinical models, and there is growing interest in its potential therapeutic applications. Some of the areas of research include:
1. Epilepsy: GABA is the primary inhibitory neurotransmitter in the brain, and its dysfunction has been implicated in the development of epilepsy. Studies have shown that N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide can increase brain levels of GABA and reduce seizure activity in animal models of epilepsy.
2. Addiction: GABAergic neurotransmission is also involved in the development of addiction, and N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction.
3. Anxiety: Increased GABAergic neurotransmission is associated with anxiolytic effects, and N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide has been shown to reduce anxiety-like behavior in animal models.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-22-15-6-3-12(9-14(15)18)10-16(21)20(13-4-5-13)17(11-19)7-2-8-17/h3,6,9,13H,2,4-5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLDCIHQJHOKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N(C2CC2)C3(CCC3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide](/img/structure/B2487362.png)
![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)
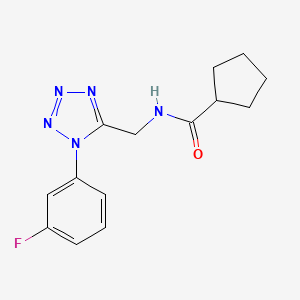
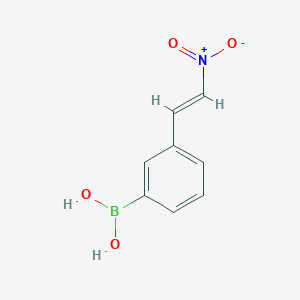
![8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine](/img/structure/B2487368.png)
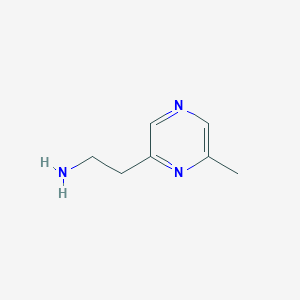

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)
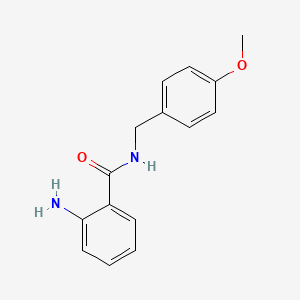
![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2487377.png)
![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)
![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)